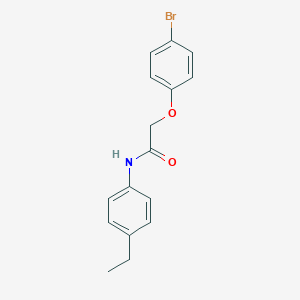
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide, also known as BPEA, is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in the field of medicine. BPEA is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also been found to inhibit the growth of cancer cells and promote apoptosis. Moreover, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects. However, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide also has some limitations. It is not very water-soluble, which makes it difficult to administer in vivo. Moreover, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has not been extensively studied for its toxicity and safety profiles.
将来の方向性
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide. One of the main areas of interest is the development of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide-based drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Moreover, the mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide needs to be further elucidated to understand its full potential. Additionally, more studies need to be conducted to assess the safety and toxicity profiles of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide exhibits various biochemical and physiological effects that make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 4-bromophenol and 4-ethylphenylamine with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified using techniques such as recrystallization or chromatography. The yield of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide obtained through this method is around 70-80%.
科学的研究の応用
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
特性
分子式 |
C16H16BrNO2 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-12-3-7-14(8-4-12)18-16(19)11-20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H,18,19) |
InChIキー |
SAOYZMLPMIOSQR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)

![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)


![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)